molecular formula C10H13NO3 B13338705 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid

Cat. No.: B13338705
M. Wt: 195.21 g/mol
InChI Key: YHMSPMZWDLWCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by hydromethylation . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-Amino-2-(4-carboxyphenyl)propanoic acid, while reduction of the amino group can produce 3-Amino-2-(4-(hydroxymethyl)phenyl)propane.

Scientific Research Applications

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit cell proliferation . The compound’s antioxidant properties also play a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-2-[4-(hydroxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO3/c11-5-9(10(13)14)8-3-1-7(6-12)2-4-8/h1-4,9,12H,5-6,11H2,(H,13,14)

InChI Key

YHMSPMZWDLWCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.